molecular formula C11H13ClFNSi B14121043 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline

Katalognummer: B14121043
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: RDODRULDBAMUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H13ClFNSi and a molecular weight of 241.76 g/mol . This compound is characterized by the presence of a chloro, fluoro, and trimethylsilyl-ethynyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction. One common method involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere, such as argon, and requires the use of a base like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to facilitate reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is used in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in coupling reactions, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both chloro and fluoro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and research applications.

Eigenschaften

Molekularformel

C11H13ClFNSi

Molekulargewicht

241.76 g/mol

IUPAC-Name

2-chloro-4-fluoro-6-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C11H13ClFNSi/c1-15(2,3)5-4-8-6-9(13)7-10(12)11(8)14/h6-7H,14H2,1-3H3

InChI-Schlüssel

RDODRULDBAMUTD-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.